C.I. Reactive blue 38
Description
C.I. Reactive Blue 38 (CAS 12236-90-7) is a chlorotriazine-based reactive dye widely used in textile industries for coloring cellulose fibers. As a member of the anthraquinone-reactive dye class, it forms covalent bonds with hydroxyl groups in cellulose, ensuring high wash-fastness. Its molecular structure includes a chromophoric anthraquinone core and reactive chlorotriazine groups, which facilitate fixation under alkaline conditions .
Properties
CAS No. |
12236-90-7 |
|---|---|
Molecular Formula |
H4N2NiO6S2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Properties
Reactive blue dyes vary in chromophores, reactive groups, and substituents, influencing their stability, solubility, and application efficiency. Below is a comparative analysis:
Key Observations :
- Reactive Groups : Chlorotriazine (Blue 38) offers slower hydrolysis than vinyl sulfone (Blue 19), improving fixation efficiency under mild conditions. Dichlorotriazine (Blue 198) provides higher reactivity but lower stability .
- Chromophores: Anthraquinone-based dyes (Blue 38, 19, 217) exhibit superior light-fastness compared to azo-anthraquinone hybrids (Blue 198) .
- Solubility : Blue 19’s high solubility aids uniform dyeing, while Blue 38 and 39 require surfactants or dispersing agents for optimal application .
Degradation and Environmental Impact
Degradation efficiency varies significantly based on treatment methods and dye structure:
Insights :
- Electro-oxidation : Blue 198 shows 98.9% decolorization under optimized pH and NaCl conditions, but only 65.5% COD removal, indicating partial mineralization .
- Mechanistic Differences: Anthraquinone dyes (Blue 19, 38) undergo chromophore cleavage via hydroxyl radicals, while azo-based dyes (Blue 198) require reductive breakdown of -N=N- bonds .
Surfactant Interactions
Nonionic surfactants alter dye aggregation and adsorption kinetics:
- C.I. Reactive Blue 217 : Surfactants like Triton X-100 reduce dye aggregation, forming surfactant-dye complexes that slow adsorption but improve uniformity .
- This compound: Likely exhibits similar behavior due to shared anthraquinone structure, though specific studies are lacking. Surfactants may mitigate salt-induced aggregation during dyeing .
Industrial and Regulatory Considerations
- Toxicity: Reactive Blue 19 and 198 are associated with higher eco-toxicity due to persistent sulfonated intermediates . No direct data exists for Blue 38, but chlorotriazine groups may pose hydrolysis-related risks.
- Regulatory Status : Blue 39 is listed in multiple chemical inventories (e.g., EU REACH), while Blue 38’s regulatory status is unspecified .
Q & A
Q. What criteria distinguish high-quality primary literature for meta-analyses on reactive dye mechanisms?
- Methodological Answer: Prioritize studies with full experimental details (e.g., reagent sources, instrument settings) and statistical rigor (e.g., error bars, p-values). Exclude studies lacking controls or using unvalidated methods. Use tools like Web of Science to trace citation networks and assess impact .
Q. How can researchers ethically address discrepancies between their findings and published data on this compound?
- Methodological Answer: Re-examine experimental conditions (e.g., purity of reagents, calibration curves). Engage in peer discussions via conferences or preprint platforms. Publish negative results with transparent methodology. Cite conflicting studies objectively and propose hypotheses for follow-up work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
